1-Bromo-3,5-bis(bromomethyl)benzene

Crystal Engineering Supramolecular Chemistry Non-covalent Interactions

1-Bromo-3,5-bis(bromomethyl)benzene (CAS 51760-23-7) is a halogenated aromatic compound featuring a benzene ring substituted with one bromine atom at position 1 and two bromomethyl (-CH2Br) groups at positions 3 and 5. With a molecular formula of C8H7Br3 and a molecular weight of 342.85 g/mol, it serves as a versatile building block in organic synthesis, particularly valued for its ability to participate in sequential or selective cross-coupling reactions and act as a precise cross-linking agent.

Molecular Formula C8H7Br3
Molecular Weight 342.85 g/mol
CAS No. 51760-23-7
Cat. No. B1275827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3,5-bis(bromomethyl)benzene
CAS51760-23-7
Molecular FormulaC8H7Br3
Molecular Weight342.85 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1CBr)Br)CBr
InChIInChI=1S/C8H7Br3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,4-5H2
InChIKeyFTJLVLCWBYPFGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3,5-bis(bromomethyl)benzene (CAS 51760-23-7): Structural and Reactivity Baseline for Precision Polymer Synthesis


1-Bromo-3,5-bis(bromomethyl)benzene (CAS 51760-23-7) is a halogenated aromatic compound featuring a benzene ring substituted with one bromine atom at position 1 and two bromomethyl (-CH2Br) groups at positions 3 and 5 [1]. With a molecular formula of C8H7Br3 and a molecular weight of 342.85 g/mol, it serves as a versatile building block in organic synthesis, particularly valued for its ability to participate in sequential or selective cross-coupling reactions and act as a precise cross-linking agent . Its crystalline solid form facilitates handling and purification in laboratory and industrial settings .

Why Generic Substitution of 1-Bromo-3,5-bis(bromomethyl)benzene Fails in High-Precision Macromolecular Architecture


Direct substitution of 1-bromo-3,5-bis(bromomethyl)benzene with seemingly similar multifunctional aromatic halides like 1,3,5-tris(bromomethyl)benzene or 1,3-bis(bromomethyl)benzene is not scientifically valid for applications demanding precise spatial and electronic control. The unique combination of one aryl bromide and two benzylic bromides introduces orthogonal reactivity, allowing for stepwise functionalization [1]. Furthermore, the specific substitution pattern dictates the molecule's crystal packing and non-covalent interaction profile, which differs measurably from its analogs [2]. These structural distinctions translate directly into quantifiable differences in reaction outcomes, polymer network topology, and material properties, as detailed in the quantitative evidence below.

1-Bromo-3,5-bis(bromomethyl)benzene: Quantitative Differentiation Evidence for Scientific Procurement


Conformational Torsion Angle: 1-Bromo-3,5-bis(bromomethyl)benzene vs. 1,3-Bis(bromomethyl)benzene

X-ray crystallography reveals that 1-bromo-3,5-bis(bromomethyl)benzene exhibits distinct conformational torsion angles compared to its analog 1,3-bis(bromomethyl)benzene [1]. Specifically, the target compound displays torsion angles of 77.4°/-103.5° and 106°/-74.8° for its bromomethyl groups. In contrast, the 1,3-bis(bromomethyl)benzene analog shows torsion angles of -83.3°/97.5° and -82.9°/96.2° [2]. These differences in spatial orientation directly influence intermolecular interactions and packing efficiency in solid-state materials.

Crystal Engineering Supramolecular Chemistry Non-covalent Interactions

Halogen Bonding Potential: 1-Bromo-3,5-bis(bromomethyl)benzene vs. Methoxy-Substituted Analog

Crystallographic analysis demonstrates that the presence of a methoxy group in a related structure (compound III) leads to a reduced number of, and longer, bromine-bromine contacts in comparison to 1-bromo-3,5-bis(bromomethyl)benzene [1]. The target compound, lacking this electron-donating substituent, is more proficient in forming Br···Br interactions up to 4.0 Å, which are crucial for directing supramolecular assembly [1].

Crystal Engineering Halogen Bonding Non-covalent Interactions

Orthogonal Reactivity for Sequential Functionalization: Differentiating Aryl vs. Benzylic Bromides

1-Bromo-3,5-bis(bromomethyl)benzene possesses two distinct types of C-Br bonds: one aryl bromide and two benzylic bromides [1]. This chemical feature enables orthogonal functionalization. For instance, benzylic bromides can be selectively reacted in SN2 substitutions (e.g., with nucleophiles to form ether or amine linkages) under mild conditions that leave the aryl bromide intact for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) [2]. This contrasts with symmetric compounds like 1,3,5-tris(bromomethyl)benzene, which only offers benzylic bromides and thus limited sequential reactivity options [3].

Cross-Coupling Polymer Chemistry Dendrimer Synthesis

Physical Property Specifications: Density and Boiling Point for Process Design

Reliable physical property data is crucial for scaling up synthetic processes. 1-Bromo-3,5-bis(bromomethyl)benzene has a reported density of 2.1 ± 0.1 g/cm³ and a boiling point of 343.0 ± 32.0 °C at 760 mmHg [1]. Its enthalpy of vaporization is calculated at 56.4 ± 3.0 kJ/mol [1]. These values are essential for designing safe and efficient distillation, crystallization, and handling procedures in an industrial or pilot plant setting.

Process Chemistry Purification Physical Properties

Optimal Application Scenarios for 1-Bromo-3,5-bis(bromomethyl)benzene Based on Quantitative Differentiation Evidence


Synthesis of Asymmetric Dendrimers and Star Polymers with Precisely Controlled Core Functionality

Leveraging its orthogonal reactivity (Section 3, Item 3), 1-bromo-3,5-bis(bromomethyl)benzene is the ideal core building block for synthesizing asymmetric dendrimers. The benzylic bromides can first react with a generation of branched monomers via SN2 substitution, leaving the central aryl bromide intact [1]. This aryl bromide can then be used in a subsequent, distinct cross-coupling reaction (e.g., Suzuki coupling) to attach a chromophore, a targeting ligand, or to link two different dendritic wedges together, creating complex macromolecular architectures that are unattainable with symmetric tribromomethyl cores [2].

Crystal Engineering of Halogen-Bonded Supramolecular Networks

Based on its superior Br···Br contact profile compared to electron-rich analogs (Section 3, Item 2), this compound is a preferred tecton for crystal engineering [1]. Its distinct torsion angles (Section 3, Item 1) promote specific supramolecular synthons that direct crystal packing [2]. Procurement for research into halogen-bonded co-crystals, porous molecular solids, or materials with anisotropic optical or electronic properties should prioritize this compound to achieve predictable and robust solid-state architectures [1].

Synthesis of Functional Cross-Linked Polymer Networks for High-Performance Materials

For applications requiring thermally stable, flame-retardant polymer networks (e.g., in electronic encapsulation or aerospace composites), 1-bromo-3,5-bis(bromomethyl)benzene offers a distinct advantage [1]. Its multiple bromine groups act as efficient flame retardants when incorporated into an epoxy or resin matrix, while the aromatic core enhances thermal stability [1]. The bifunctional benzylic bromides allow it to serve as a precise cross-linking agent, creating a well-defined network topology that improves mechanical properties compared to mono-functional or non-halogenated cross-linkers.

Process Development and Scale-Up of Specialty Monomers and Intermediates

The availability of validated physical property data (Section 3, Item 4) directly supports the procurement of 1-bromo-3,5-bis(bromomethyl)benzene for process R&D [1]. Engineers and chemists can rely on the reported density and boiling point to design safe and efficient distillation and crystallization protocols, de-risk scale-up activities, and ensure consistent product quality during large-volume production of specialty monomers and advanced intermediates [1].

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